molecular formula C13H11ClN4O2S B11039295 8-(3-Chlorophenyl)-4-methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine

8-(3-Chlorophenyl)-4-methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine

Cat. No.: B11039295
M. Wt: 322.77 g/mol
InChI Key: SQVQBQNDWYNHOY-UHFFFAOYSA-N
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Description

8-(3-Chlorophenyl)-4-methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that features a pyrazolo[5,1-c][1,2,4]triazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a chlorophenyl group, a methyl group, and a methylsulfonyl group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chlorophenyl)-4-methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of a pyrazole ring through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Cyclization to Form the Triazine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable nitrile or amidine to form the triazine ring.

    Introduction of Substituents: The chlorophenyl, methyl, and methylsulfonyl groups are introduced through various substitution reactions, often involving halogenation, alkylation, and sulfonylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chlorophenyl)-4-methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Carboxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly in the context of cancer research. The pyrazolo[5,1-c][1,2,4]triazine scaffold is known to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They are studied for their anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the chlorophenyl group enhances its binding affinity to certain biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including high-performance polymers and explosives. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 8-(3-Chlorophenyl)-4-methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. In the context of enzyme inhibition, it binds to the active site of the enzyme, blocking its activity. This can lead to the inhibition of key biological pathways, such as those involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer research.

    4-Amino-3,7,8-trinitropyrazolo[5,1-c][1,2,4]triazine: An explosive compound with high density and stability.

Uniqueness

8-(3-Chlorophenyl)-4-methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine is unique due to the presence of the chlorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H11ClN4O2S

Molecular Weight

322.77 g/mol

IUPAC Name

8-(3-chlorophenyl)-4-methyl-3-methylsulfonylpyrazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C13H11ClN4O2S/c1-8-13(21(2,19)20)17-16-12-11(7-15-18(8)12)9-4-3-5-10(14)6-9/h3-7H,1-2H3

InChI Key

SQVQBQNDWYNHOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C=NN12)C3=CC(=CC=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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